N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide
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Overview
Description
N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide is a chemical compound with the molecular formula C18H16BrNO2 and a molecular weight of 358.2291 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a propanamide moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetophenone to form the intermediate chalcone. This intermediate is then reacted with 4-aminophenylpropanamide under specific conditions to yield the final product . The reaction conditions often involve the use of a base such as potassium hydroxide (KOH) in an ethanol solution, with ultrasonic irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- N-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl}propanamide
Uniqueness
N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .
Properties
CAS No. |
894750-07-3 |
---|---|
Molecular Formula |
C18H16BrNO2 |
Molecular Weight |
358.2 |
Purity |
95 |
Origin of Product |
United States |
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